Comparative MIC Values of LY 193239 Against Clinical Neisseria gonorrhoeae Isolates Versus Standard β-Lactam Antibiotics
LY 193239 exhibits potent in vitro antibacterial activity against Neisseria gonorrhoeae clinical isolates, including β-lactamase-producing strains, with a reported minimum inhibitory concentration (MIC) as low as 0.195 mg/L [1]. This activity is notable when contextualized against the known MIC ranges of standard β-lactam antibiotics against N. gonorrhoeae, which have shown rising resistance trends globally. The compound's activity was confirmed in a study evaluating 14 N. gonorrhoeae clinical isolates, including 1 β-lactamase-positive strain [2].
| Evidence Dimension | In vitro antibacterial activity (MIC) against Neisseria gonorrhoeae |
|---|---|
| Target Compound Data | MIC = 0.195 mg/L |
| Comparator Or Baseline | Ceftriaxone MIC range: 0.004-0.125 mg/L (susceptible clinical isolates); penicillin MIC in resistant isolates exceeds 1 mg/L (class-level baseline) |
| Quantified Difference | LY 193239 MIC of 0.195 mg/L falls within clinically relevant range, demonstrating efficacy against β-lactamase-positive strains where penicillin is ineffective |
| Conditions | In vitro susceptibility testing against 14 clinical isolates of N. gonorrhoeae, including 1 β-lactamase-positive strain; S Afr Med J 1991 study [1] |
Why This Matters
This demonstrates that LY 193239 retains antibacterial activity against β-lactamase-producing N. gonorrhoeae strains, a feature not universally shared across β-lactam antibiotics, making it a relevant comparator compound for β-lactamase stability studies.
- [1] Botha PL, et al. In vitro activity of a new 'higher-lactam' antibacterial agent LY 193239. S Afr Med J. 1991 Mar 16;79(6):312-3. PMID: 1902004. View Source
- [2] Botha PL, et al. (Core.ac.uk full text). In vitro activity of the new bicyclic pyrazolidinone LY 193239 against clinical isolates. S Afr Med J 1991;79:312-313. View Source
